molecular formula C10H13NO3 B2360570 (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid CAS No. 293731-68-7

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B2360570
CAS No.: 293731-68-7
M. Wt: 195.218
InChI Key: CARIUONFSONQNP-SECBINFHSA-N
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Description

®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy-substituted phenyl group, and a propionic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .

Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amino alcohols.

    Substitution: Substituted amino acids.

Comparison with Similar Compounds

Uniqueness: ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .

Properties

IUPAC Name

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARIUONFSONQNP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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